molecular formula C13H20O4 B12450236 Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate

Cat. No.: B12450236
M. Wt: 240.29 g/mol
InChI Key: YRQKBDYSRQPLPA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate is a polycyclic adamantane derivative characterized by a rigid tricyclo[3.3.1.1³,⁷]decane framework. Its structure includes a carboxylate ester group at position 1 and both hydroxyl (-OH) and methoxy (-OCH₃) substituents at position 4 of the adamantane skeleton. This unique substitution pattern distinguishes it from simpler adamantane derivatives, as the geminal hydroxyl and methoxy groups introduce steric and electronic effects that influence its physicochemical properties and reactivity.

The ester group enhances solubility in organic solvents, while the polar hydroxyl and methoxy groups may improve aqueous compatibility compared to purely hydrocarbon analogs.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate

InChI

InChI=1S/C13H20O4/c1-16-11(14)12-5-8-3-9(6-12)13(15,17-2)10(4-8)7-12/h8-10,15H,3-7H2,1-2H3

InChI Key

YRQKBDYSRQPLPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)(O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate can be achieved through various methods. One common approach involves the methanolysis of adamantane derivatives. For instance, methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . Industrial production methods often involve the use of carbocation or radical intermediates that provide stability and reactivity unique to adamantane derivatives .

Chemical Reactions Analysis

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen. The compound can also participate in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups like alkenes, alkynes, arenes, and carbonyl groups .

Scientific Research Applications

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various functional adamantane derivatives. In biology and medicine, adamantane derivatives are explored for their potential as bioactive compounds and pharmaceuticals. The compound’s unique structural properties make it valuable in the development of nanomaterials and catalysts .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate involves its interaction with molecular targets and pathways specific to its structure. The compound’s cage-like structure allows it to engage in unique interactions with biological molecules, potentially influencing various biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Methyl 4-oxoadamantane-1-carboxylate (CAS 56674-88-5): Features a ketone (-C=O) at position 4 instead of hydroxyl and methoxy groups .

Methyl adamantane-1-carboxylate : Lacks substituents at position 4, serving as a baseline for comparing substituent effects.

Torulosic acid methyl ester (): A diterpenoid methyl ester with a distinct bicyclic framework, highlighting diversity in ester-containing natural products.

Physicochemical Properties

Property Methyl 4-Hydroxy-4-Methoxyadamantane-1-Carboxylate* Methyl 4-Oxoadamantane-1-Carboxylate Methyl Adamantane-1-Carboxylate (Hypothetical)
Molecular Formula C₁₃H₂₀O₄ (inferred) C₁₂H₁₆O₃ C₁₂H₁₈O₂
Molar Mass (g/mol) ~224.25 (calculated) 208.25 194.27
Melting Point Expected >53–54°C (due to H-bonding) 53–54°C Likely lower (no polar groups)
Boiling Point Predicted >300°C 300.9±35.0°C (predicted) ~250–280°C
Key Functional Groups Ester, hydroxyl, methoxy Ester, ketone Ester
Polarity High (polar substituents) Moderate (ketone) Low

*Inferred properties based on substituent effects.

Reactivity and Stability

  • Methyl 4-Oxoadamantane-1-Carboxylate : The ketone group at position 4 is susceptible to nucleophilic attacks (e.g., Grignard additions) and reductions. Storage under inert atmosphere is advised to prevent oxidation or moisture uptake .
  • This compound : The geminal -OH and -OCH₃ groups may participate in intramolecular hydrogen bonding, stabilizing the molecule but also increasing hygroscopicity. The hydroxyl group could undergo esterification or oxidation, while the methoxy group is relatively inert.

Biological Activity

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate (also known as MHA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of MHA, supported by research findings, case studies, and data tables.

MHA is an adamantane derivative characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H18_{18}O3_3
  • Molecular Weight : 222.28 g/mol
  • IUPAC Name : this compound

Research indicates that MHA exhibits activity as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, MHA may enhance dopaminergic signaling, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease (PD).

Neuroprotective Effects

A study published in September 2023 highlighted the neuroprotective effects of MHA in a mouse model of Parkinson's disease. The compound was administered to mice that had been induced with Parkinsonian symptoms through haloperidol treatment. Key findings included:

  • Dosing : MHA was administered at doses of 1.25, 2.5, and 5 mg/kg.
  • Behavioral Improvements : Significant improvements in motor function were observed, with p-values indicating strong statistical significance (p < 0.001).
  • Oxidative Stress Reduction : MHA treatment resulted in decreased oxidative stress markers, suggesting a protective effect against neuronal damage .

Pharmacological Evaluation

The pharmacological evaluation of MHA demonstrated its potential as a therapeutic agent. The compound showed:

  • Low Toxicity : Acute toxicity tests indicated no significant adverse effects on lipid profiles or organ function.
  • Selective MAO-B Inhibition : MHA exhibited selective inhibition of MAO-B compared to other isoforms, which is crucial for minimizing side effects associated with broader MAO inhibition.

Data Table: Summary of Biological Activity Studies

Study ReferenceModelDose (mg/kg)Main FindingsStatistical Significance
Mouse PD Model1.25, 2.5, 5Improved motor function; reduced oxidative stressp < 0.001
In vitro assaysN/AInhibition of MAO-B activityp < 0.05

Case Study 1: Parkinson’s Disease Model

In a controlled study involving healthy albino mice, researchers administered MHA to evaluate its effects on motor function and oxidative stress levels post haloperidol administration. The results indicated that MHA not only improved motor skills but also significantly reduced markers of oxidative stress within the brain tissue.

Case Study 2: General Pharmacological Profile

Further investigations into the pharmacological profile of MHA revealed that it possesses favorable pharmacokinetic properties, including good bioavailability and blood-brain barrier penetration, making it a promising candidate for treating neurological disorders.

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